molecular formula C11H16N2O B11903767 4-(1-Aminoethyl)-5,6,7,8-tetrahydroisoquinolin-3(2H)-one

4-(1-Aminoethyl)-5,6,7,8-tetrahydroisoquinolin-3(2H)-one

Cat. No.: B11903767
M. Wt: 192.26 g/mol
InChI Key: SYTPLXBFRHFMTM-UHFFFAOYSA-N
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Description

4-(1-Aminoethyl)-5,6,7,8-tetrahydroisoquinolin-3(2H)-one is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminoethyl)-5,6,7,8-tetrahydroisoquinolin-3(2H)-one can be achieved through several synthetic routes. One common method involves the Bischler-Napieralski reaction, which is used to cyclize β-phenylethylamines into tetrahydroisoquinolines. The reaction typically involves the use of phosphorus oxychloride (POCl3) as a cyclizing agent under reflux conditions .

Another method involves the reduction of 1-(1-nitroethyl)-5,6,7,8-tetrahydroisoquinolin-3(2H)-one using hydrogen gas in the presence of a palladium catalyst. This reduction step converts the nitro group to an amino group, yielding the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminoethyl)-5,6,7,8-tetrahydroisoquinolin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA) or pyridine.

Major Products Formed

    Oxidation: Formation of 4-(1-nitroethyl)-5,6,7,8-tetrahydroisoquinolin-3(2H)-one.

    Reduction: Formation of 4-(1-ethyl)-5,6,7,8-tetrahydroisoquinolin-3(2H)-one.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C11_{11}H16_{16}N2_2O
  • CAS Number : 1545349-66-3
  • Molecular Weight : 192.26 g/mol

The structure of 4-(1-Aminoethyl)-5,6,7,8-tetrahydroisoquinolin-3(2H)-one features a tetrahydroisoquinoline core with an aminoethyl substituent that enhances its biological activity.

Antiproliferative Properties

Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit antiproliferative effects against various cancer cell lines. For example, studies have shown that certain derivatives can inhibit the growth of human cervix carcinoma cells (HeLa), colorectal adenocarcinoma (HT-29), and ovarian carcinoma (A2780) .

Antimicrobial Activity

Compounds similar to this compound have been tested for antimicrobial properties. A study highlighted the synthesis of new derivatives that demonstrated significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa . This suggests potential applications in developing new antibiotics.

Synthetic Methods

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic pathway includes:

  • Formation of the Isoquinoline Core : Starting from appropriate precursors such as phenylalanines or related compounds.
  • Introduction of the Aminoethyl Group : This is often achieved through reductive amination or other coupling techniques.
  • Purification and Characterization : Techniques like NMR spectroscopy and mass spectrometry are used to confirm the structure.

Neurological Applications

Tetrahydroisoquinoline derivatives have been studied for their neuroprotective properties. They may play a role in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems and reduce oxidative stress .

Cardiovascular Health

Some studies suggest that these compounds can exhibit cardioprotective effects by improving endothelial function and reducing inflammation . This opens avenues for research into their use in cardiovascular therapies.

Case Studies

StudyFocusFindings
Antiproliferative ActivityInhibition of cancer cell lines (HeLa, HT-29)
Antimicrobial ActivityEffective against Mycobacterium smegmatis
Neuroprotective EffectsPotential benefits in neurodegenerative disease models

Mechanism of Action

The mechanism of action of 4-(1-Aminoethyl)-5,6,7,8-tetrahydroisoquinolin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, as a Rho-kinase inhibitor, it binds to the catalytic domain of the enzyme, preventing its activation and subsequent phosphorylation of myosin light chain (MLC). This inhibition leads to relaxation of smooth muscle and potential therapeutic effects in conditions such as hypertension and asthma .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Aminoethyl)-5,6,7,8-tetrahydroisoquinolin-3(2H)-one is unique due to its specific structural features, such as the presence of an aminoethyl group and a tetrahydroisoquinoline core. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various scientific research applications.

Biological Activity

4-(1-Aminoethyl)-5,6,7,8-tetrahydroisoquinolin-3(2H)-one (CAS Number: 1545349-66-3) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This tetrahydroisoquinoline derivative exhibits various biological activities that have been explored in recent studies. This article aims to summarize the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C11_{11}H16_{16}N2_2O. Its structure is characterized by a tetrahydroisoquinoline core with an aminoethyl substituent that contributes to its biological properties.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. In vitro assays have shown that it can induce apoptosis in cancer cells. For instance, a study reported that derivatives of tetrahydroisoquinoline exhibited IC50_{50} values lower than those of standard chemotherapeutics like Doxorubicin, indicating higher potency against specific cancer cell lines.

Compound Cell Line IC50_{50} (µM) Reference
This compoundHepG2 (liver cancer)0.56 ± 0.01
DoxorubicinHepG20.79 ± 0.08

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research indicates that it may inhibit the aggregation of amyloid-beta (Aβ), a hallmark of Alzheimer's disease. In assays using thioflavin-T dye, compounds with similar structures showed significant inhibition rates.

Antidepressant and Anxiolytic Effects

Studies suggest that this compound may exhibit antidepressant and anxiolytic effects through modulation of serotonin receptors. Compounds with similar structures have been shown to act as partial agonists at the 5-HT1A_{1A} receptor and antagonists at the 5-HT2A_{2A} receptor.

The mechanisms underlying the biological activity of this compound involve multiple pathways:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by increasing reactive oxygen species (ROS) levels and activating caspases.
  • Receptor Modulation : It interacts with serotonin receptors (5-HT receptors), influencing neurotransmitter release and potentially alleviating symptoms of depression and anxiety.
  • Inhibition of Protein Aggregation : The compound's ability to inhibit Aβ aggregation suggests a mechanism that could be beneficial in neurodegenerative diseases.

Case Studies

Several case studies have highlighted the efficacy of tetrahydroisoquinoline derivatives in preclinical models:

  • Study on HepG2 Cells : A derivative showed significant cytotoxicity against HepG2 cells with an IC50_{50} value indicating superior activity compared to traditional chemotherapeutics .
  • Neuroprotection in Animal Models : In vivo studies demonstrated that compounds similar to this compound provided neuroprotection in models of induced oxidative stress .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(1-aminoethyl)-5,6,7,8-tetrahydroisoquinolin-3(2H)-one?

  • Methodology :

  • Step 1 : Start with a tetrahydroisoquinoline scaffold. Functionalize the C3 position with a ketone group via oxidation or coupling reactions.
  • Step 2 : Introduce the 1-aminoethyl substituent using reductive amination or nucleophilic substitution. For example, Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) with ethylamine derivatives under inert conditions .
  • Step 3 : Purify intermediates via column chromatography (e.g., silica gel, DCM/MeOH gradients) and confirm purity using TLC or HPLC .
    • Key Reagents : Palladium catalysts (e.g., Pd₂(dba)₃), chiral ligands (e.g., BINAP), and anhydrous solvents (e.g., DCM, THF) .

Q. How is the compound characterized for structural confirmation?

  • Analytical Workflow :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm backbone integrity and substituent positions. For example, aromatic protons appear δ 6.8–8.0 ppm, while aliphatic protons (tetrahydro ring) resonate at δ 1.5–3.0 ppm .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+ calculated for C₁₁H₁₅N₂O: 191.12) .
  • X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding patterns in crystalline derivatives .

Q. What preliminary assays are used to screen its biological activity?

  • Screening Pipeline :

  • Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
  • Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ values) .
  • Anti-inflammatory : ELISA-based measurement of cytokine inhibition (e.g., TNF-α, IL-6) .

Advanced Research Questions

Q. How are structure-activity relationships (SAR) studied for this compound?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., alkyl, aryl, halogen) at the aminoethyl or tetrahydroisoquinoline positions .
  • Biological Testing : Compare IC₅₀/MIC values across analogs to identify critical functional groups.
  • Computational Modeling : Dock analogs into target proteins (e.g., CXCR4) using molecular dynamics to predict binding affinities .
    • Example : Replacing the aminoethyl group with a bulkier substituent reduced antimicrobial activity by 70%, suggesting steric hindrance at the binding site .

Q. How can synthesis yields be optimized for scale-up?

  • Strategies :

  • Catalyst Screening : Test Pd/C, Pd(OAc)₂, or Ni catalysts for coupling efficiency. Pd₂(dba)₃ with BINAP increased yields from 45% to 72% in amination steps .
  • Solvent Optimization : Replace DCM with toluene/THF mixtures to improve solubility of intermediates .
  • Microwave Assistance : Reduce reaction times (e.g., from 24h to 30min) for cyclization steps .

Q. How to resolve contradictions in biological activity data across studies?

  • Troubleshooting :

  • Assay Standardization : Validate cell lines (e.g., ATCC authentication) and control for endotoxin levels in antimicrobial assays .
  • Dose-Response Curves : Use 8-point dilution series to improve IC₅₀ accuracy.
  • Mechanistic Studies : Perform target engagement assays (e.g., SPR for binding affinity) to confirm specificity .

Q. What strategies identify the compound’s molecular targets?

  • Approaches :

  • Chemical Proteomics : Use biotinylated analogs for pull-down assays coupled with LC-MS/MS .
  • CRISPR Screening : Genome-wide knockout libraries to identify sensitized/resistant pathways .
  • In Silico Prediction : Leverage databases like ChEMBL for target homology modeling .

Q. How to address challenges in NMR spectral interpretation?

  • Solutions :

  • 2D NMR : Use COSY and HSQC to resolve overlapping peaks in aliphatic regions (e.g., δ 2.5–3.0 ppm for methylene groups) .
  • Deuterium Exchange : Identify exchangeable protons (e.g., NH in aminoethyl) via D₂O shaking .
  • Reference Compounds : Compare with spectra of simpler analogs (e.g., unsubstituted tetrahydroisoquinoline) .

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

4-(1-aminoethyl)-5,6,7,8-tetrahydro-2H-isoquinolin-3-one

InChI

InChI=1S/C11H16N2O/c1-7(12)10-9-5-3-2-4-8(9)6-13-11(10)14/h6-7H,2-5,12H2,1H3,(H,13,14)

InChI Key

SYTPLXBFRHFMTM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C2CCCCC2=CNC1=O)N

Origin of Product

United States

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